molecular formula C12H14N6S B11477268 5-Hydrazino-10-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

5-Hydrazino-10-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11477268
M. Wt: 274.35 g/mol
InChI Key: MLEBNJAIUFAXAZ-UHFFFAOYSA-N
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Description

5-Hydrazino-10-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. It features a unique structure that combines a benzothieno ring with a triazolo-pyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazino-10-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazine derivatives with benzothieno intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Hydrazino-10-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

5-Hydrazino-10-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydrazino-10-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H14N6S

Molecular Weight

274.35 g/mol

IUPAC Name

(14-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-7-yl)hydrazine

InChI

InChI=1S/C12H14N6S/c1-6-2-3-8-7(4-6)9-10-14-5-15-18(10)12(17-13)16-11(9)19-8/h5-6H,2-4,13H2,1H3,(H,16,17)

InChI Key

MLEBNJAIUFAXAZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C3=C(S2)N=C(N4C3=NC=N4)NN

Origin of Product

United States

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